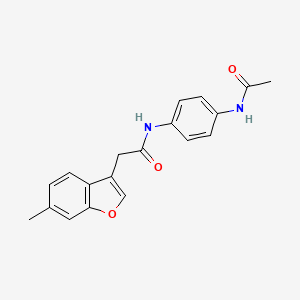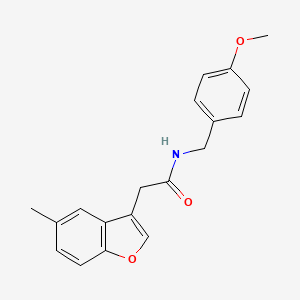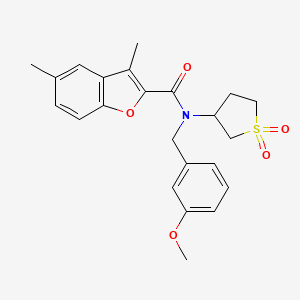
N-(4-acetamidophenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-acetamidophenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide is a synthetic organic compound characterized by its unique structure, which includes an acetamidophenyl group and a benzofuran moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide typically involves multi-step organic reactions
-
Synthesis of 6-methyl-1-benzofuran
Starting Material: 2-hydroxy-4-methylbenzaldehyde.
Reaction: Cyclization using an acid catalyst such as sulfuric acid to form 6-methyl-1-benzofuran.
-
Formation of this compound
Starting Material: 6-methyl-1-benzofuran.
Reaction: Acylation with 4-acetamidophenyl acetic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation
Reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Conditions: Typically carried out in acidic or basic aqueous solutions.
Products: Oxidized derivatives of the benzofuran ring.
-
Reduction
Reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Conditions: Conducted in anhydrous solvents like tetrahydrofuran (THF).
Products: Reduced forms of the acetamide group.
-
Substitution
Reagents: Halogenating agents like N-bromosuccinimide (NBS).
Conditions: Typically performed in organic solvents such as dichloromethane (DCM).
Products: Halogenated derivatives of the benzofuran ring.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-(4-acetamidophenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound is studied for its potential as a pharmacophore. It can be modified to enhance its interaction with biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, analgesic, or antimicrobial properties, although detailed studies are required to confirm these activities.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of dyes, polymers, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-(4-acetamidophenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The benzofuran moiety may facilitate binding to hydrophobic pockets, while the acetamidophenyl group could interact with polar residues, enhancing the compound’s overall binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-acetamidophenyl)-2-(benzofuran-3-yl)acetamide: Lacks the methyl group on the benzofuran ring.
N-(4-acetamidophenyl)-2-(6-chloro-1-benzofuran-3-yl)acetamide: Contains a chlorine atom instead of a methyl group.
N-(4-acetamidophenyl)-2-(6-methyl-1-benzothiophene-3-yl)acetamide: Benzofuran ring is replaced with a benzothiophene ring.
Uniqueness
N-(4-acetamidophenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide is unique due to the presence of the 6-methyl group on the benzofuran ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding properties and specificity compared to similar compounds.
Propiedades
Fórmula molecular |
C19H18N2O3 |
|---|---|
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
N-(4-acetamidophenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide |
InChI |
InChI=1S/C19H18N2O3/c1-12-3-8-17-14(11-24-18(17)9-12)10-19(23)21-16-6-4-15(5-7-16)20-13(2)22/h3-9,11H,10H2,1-2H3,(H,20,22)(H,21,23) |
Clave InChI |
NJWPHZYMJMCWRW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)C(=CO2)CC(=O)NC3=CC=C(C=C3)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-chloro-2,4-dimethoxyphenyl)-N-methyl-2-(8-methylchromeno[4,3-c]pyrazol-1(4H)-yl)acetamide](/img/structure/B11416582.png)
![N-{3-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide](/img/structure/B11416586.png)
![1-[2-(4-methylphenoxy)ethyl]-2-(3-methylphenyl)-1H-benzimidazole](/img/structure/B11416598.png)
![2-{[(6-methyl-1-benzofuran-3-yl)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11416604.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B11416614.png)
![N-{1-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}-2-phenylacetamide](/img/structure/B11416616.png)
![7-(3-chlorophenyl)-3-(4-fluorophenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11416622.png)

![11-methyl-7-(3-nitrophenyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11416649.png)
![4-(3,4-dichlorophenyl)-3-(2-hydroxyphenyl)-5-(2-phenylethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11416653.png)




